kadsuralignanJ

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

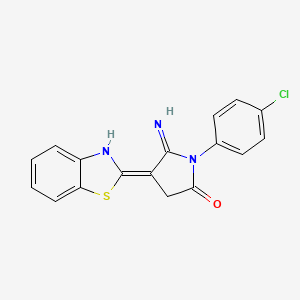

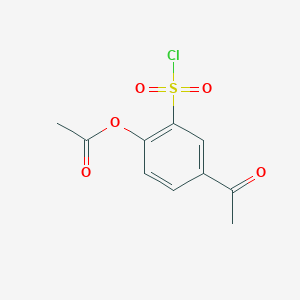

Kadsuralignan J is a dibenzocyclooctadiene lignan isolated from the chloroform fraction of the ethanol extract of Kadsura coccinea (Lem.) A. C. Sm. This plant belongs to the Schisandraceae family and is mainly distributed in Jiangxi, Guangdong, Sichuan, Guizhou, and Yunnan Provinces in China . Kadsuralignan J is known for its unique structural properties and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of kadsuralignan J involves the extraction from the chloroform fraction of the ethanol extract of Kadsura coccinea. The structural elucidation is performed using spectroscopic analysis, including mass spectrometry, circular dichroism, and one-dimensional and two-dimensional nuclear magnetic resonance spectra .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of kadsuralignan J. The compound is primarily obtained through extraction from natural sources, specifically from Kadsura coccinea.

Analyse Des Réactions Chimiques

Types of Reactions

Kadsuralignan J undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Common reagents used in the reactions involving kadsuralignan J include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products.

Major Products Formed

The major products formed from the reactions of kadsuralignan J include various derivatives with enhanced biological activities

Applications De Recherche Scientifique

Kadsuralignan J has been the subject of extensive scientific research due to its potential biological activities. Some of the key applications include:

Antioxidant Activity: Kadsuralignan J exhibits significant antioxidant properties, making it a potential candidate for preventing oxidative stress-related diseases.

Antitumor Activity: Studies have shown that kadsuralignan J has antitumor effects, which could be beneficial in cancer treatment.

Anti-inflammatory Activity: The compound has demonstrated anti-inflammatory properties, which could be useful in treating inflammatory conditions.

Antiviral Activity: Kadsuralignan J has shown potential antiviral activity, making it a candidate for developing antiviral drugs.

Mécanisme D'action

The mechanism of action of kadsuralignan J involves its interaction with various molecular targets and pathways. The compound exerts its effects through the modulation of oxidative stress, inflammation, and cell proliferation pathways. The specific molecular targets and pathways involved in its action are still under investigation.

Comparaison Avec Des Composés Similaires

Kadsuralignan J is part of a group of dibenzocyclooctadiene lignans isolated from Kadsura coccinea. Similar compounds include kadsuralignan I, binankadsurin A, kadsuralactone B, acetyl-binankadsurin A, and dihydroguaiaretic acid . These compounds share structural similarities but differ in their biological activities and potential applications. Kadsuralignan J is unique due to its specific structural features and the range of biological activities it exhibits.

Conclusion

Kadsuralignan J is a promising compound with a wide range of potential applications in medicine and other fields. Its unique structural properties and biological activities make it an important subject of scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential in various applications.

Propriétés

Formule moléculaire |

C27H34O8 |

|---|---|

Poids moléculaire |

486.6 g/mol |

Nom IUPAC |

[(9R,10R,11R)-11-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C27H34O8/c1-8-13(2)27(29)35-26-20-16(10-18(30-5)23(26)31-6)9-14(3)15(4)22(28)17-11-19-24(34-12-33-19)25(32-7)21(17)20/h10-11,13-15,22,28H,8-9,12H2,1-7H3/t13-,14+,15+,22+/m0/s1 |

Clé InChI |

RMXHLDWUDHWRRF-QMDYUFGOSA-N |

SMILES isomérique |

CC[C@H](C)C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@H]([C@H]([C@H](C3=CC4=C(C(=C32)OC)OCO4)O)C)C |

SMILES canonique |

CCC(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(C(C3=CC4=C(C(=C32)OC)OCO4)O)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13060535.png)

![(Z)-[(3,4-dimethylphenyl)(phenyl)methylidene]aminothiophene-2-carboxylate](/img/structure/B13060538.png)

![4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B13060591.png)